Ethyl 2-fluoro-5-methylbenzoate
Overview
Description
Ethyl 2-fluoro-5-methylbenzoate is a chemical compound with the molecular formula C10H11FO2 and a molecular weight of 182.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-fluoro-5-methylbenzoate is1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-fluoro-5-methylbenzoate is a liquid at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Antitumor Activity
Ethyl 2-fluoro-5-methylbenzoate, as part of various chemical compounds, has been studied for its potential in antitumor activity. For instance, amino acid ester derivatives containing 5-fluorouracil, synthesized using related compounds, showed significant inhibitory effects against liver cancer BEL-7402 in vitro, indicating potential applications in cancer treatment (J. Xiong et al., 2009).
Pharmacologically Active Derivatives
Another study focused on the synthesis of pharmacologically active benzo[b]thiophen derivatives, which included the preparation of compounds similar to ethyl 2-fluoro-5-methylbenzoate. These compounds showed potential for pharmacological applications, though the specific effects were not detailed (N. Chapman, K. Clarke, & S. N. Sawhney, 1968).
In Vitro Metabolism Studies
The in vitro metabolism of compounds structurally similar to ethyl 2-fluoro-5-methylbenzoate was explored, providing insights into how such compounds might be processed in the body. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of such chemicals (K. Zhang et al., 2001).
Crystal Structure Analysis
Research has also been conducted on the crystal structures of related compounds, which is fundamental for understanding their chemical properties and potential applications in drug design and synthesis (K. Y. Yeong et al., 2018).
Chemiluminescence Mechanism Study
Another study investigated the chemiluminescent reaction of a derivative of ethyl 2-fluoro-5-methylbenzoate, which contributes to the understanding of the compound's potential applications in biochemical assays and imaging (L. F. M. L. Ciscato et al., 2014).
Safety And Hazards
The safety information for Ethyl 2-fluoro-5-methylbenzoate includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 2-fluoro-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLAZXWLICGMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673274 | |
Record name | Ethyl 2-fluoro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-5-methylbenzoate | |
CAS RN |
496841-90-8 | |
Record name | Ethyl 2-fluoro-5-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496841-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-fluoro-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.